Methyl 2-methyl-3-(pentylamino)propanoate
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Overview
Description
It has the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-(pentylamino)propanoate can be synthesized through a series of chemical reactions involving the esterification of propionic acid with methanol . The reaction typically requires a catalyst, such as nickel carbonyl or palladium (0) complexes, to facilitate the process . The general reaction can be represented as follows: [ \text{C}_2\text{H}_4 + \text{CO} + \text{MeOH} \rightarrow \text{MeO}_2\text{CCH}_2\text{CH}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(pentylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amines
Scientific Research Applications
Methyl 2-methyl-3-(pentylamino)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological receptors and potential therapeutic effects.
Medicine: Investigated for its potential use in pain management and anti-inflammatory treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(pentylamino)propanoate involves its interaction with cannabinoid receptors in the body. It binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include CB1 and CB2 receptors, which are part of the endocannabinoid system. This interaction can lead to effects such as pain relief, anti-inflammatory responses, and modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
JWH-018: A synthetic cannabinoid with similar structural features.
AM-2201: Another synthetic cannabinoid with comparable effects.
CP 47,497: A synthetic cannabinoid with a different chemical structure but similar pharmacological properties.
Uniqueness
Methyl 2-methyl-3-(pentylamino)propanoate is unique due to its specific structural modifications, which confer distinct binding affinities and selectivity for cannabinoid receptors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-methyl-3-(pentylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-11-8-9(2)10(12)13-3/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLUVDACFZQZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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